METHYL 2-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZOATE
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Overview
Description
Methyl 2-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-amido]benzoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties . The presence of the difluoromethyl group in the structure enhances the biological activity and metabolic stability of the molecule .
Preparation Methods
The synthesis of methyl 2-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-amido]benzoate involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction is typically carried out in acetic acid, leading to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines . Industrial production methods may involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-amido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-amido]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-amido]benzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the binding affinity of the compound to its targets, increasing its biological activity . The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Methyl 2-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-amido]benzoate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
These compounds share similar structural features but differ in their substituents, which can affect their biological activity and stability. The presence of the difluoromethyl group in this compound enhances its uniqueness by increasing its biological activity and metabolic stability .
Properties
IUPAC Name |
methyl 2-[[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O3/c1-31-22(30)14-9-5-6-10-16(14)27-21(29)15-12-25-28-18(19(23)24)11-17(26-20(15)28)13-7-3-2-4-8-13/h2-12,19H,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNHKKKNXDABTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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